

# Familinib Treatment in Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Famitinib** is a potent oral multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor  $\beta$  (PDGFR $\beta$ ), and c-Kit.[1][2] Its mechanism of action involves the inhibition of angiogenesis and tumor cell proliferation, making it a subject of significant interest in preclinical cancer research. This document provides detailed application notes and protocols for the use of **famitinib** in mouse xenograft models, based on established experimental data. It includes recommended treatment schedules, methodologies for key experiments, and a summary of efficacy data. Additionally, signaling pathways affected by **famitinib** and a general experimental workflow are visualized to aid in experimental design and data interpretation.

## Data Presentation: Efficacy of Famitinib in Mouse Xenograft Models

The following tables summarize the antitumor activity of **famitinib** in various mouse xenograft models.

Table 1: Famitinib Monotherapy in Gastric Cancer Xenograft Model



| Cell<br>Line | Mouse<br>Strain  | Famitini<br>b Dose<br>and<br>Schedul<br>e                        | Control<br>Group            | Final<br>Tumor<br>Volume<br>(Famitin<br>ib) | Final<br>Tumor<br>Volume<br>(Control<br>) | Tumor<br>Growth<br>Inhibitio<br>n (%) | Referen<br>ce |
|--------------|------------------|------------------------------------------------------------------|-----------------------------|---------------------------------------------|-------------------------------------------|---------------------------------------|---------------|
| BGC-823      | Athymic<br>nu/nu | mg/kg, oral gavage, once daily for 3 weeks                       | Physiolo<br>gical<br>saline | 395.2<br>mm³                                | 2690.5<br>mm <sup>3</sup>                 | >85%                                  | [1]           |
| BGC-823      | Athymic<br>nu/nu | 100<br>mg/kg,<br>oral<br>gavage,<br>once<br>daily for<br>3 weeks | Physiolo<br>gical<br>saline | Similar to<br>50 mg/kg<br>dose              | 2690.5<br>mm³                             | Similar to<br>50 mg/kg<br>dose        | [1]           |

Table 2: **Famitinib** in Combination Therapy for Non-Small Cell Lung Cancer (NSCLC) Xenograft Models



| Cell Line Mouse Strain |      | Treatment<br>Groups                              | Key Findings                                                                                            | Reference |
|------------------------|------|--------------------------------------------------|---------------------------------------------------------------------------------------------------------|-----------|
| NCI-H1975              | Nude | Famitinib (10<br>mg/kg) + HS-<br>10296 (5 mg/kg) | Enhanced antitumor efficacy compared to single agents; partial tumor regression observed.               | [3]       |
| PC-9                   | Nude | Famitinib (10<br>mg/kg) + HS-<br>10296 (3 mg/kg) | Significantly superior antitumor efficacy compared to single agents; partial tumor regression observed. | [3]       |

Table 3: Comparative Efficacy of Familinib in a Gastric Cancer Xenograft Model



| Treatment<br>Group                   | Dose and<br>Schedule           | Mean Final<br>Tumor Volume<br>(mm³) | Tumor<br>Inhibitory<br>Ratio (%) | Reference |
|--------------------------------------|--------------------------------|-------------------------------------|----------------------------------|-----------|
| Control<br>(Physiological<br>saline) | -                              | 1973.0                              | 0.0                              | [1]       |
| Famitinib                            | 50 mg/kg, once<br>daily        | 287.6                               | 85.4                             | [1]       |
| 5-Fluorouracil (5-<br>FU)            | 10 mg/kg, once<br>every 2 days | 1680.3                              | 14.9                             | [1]       |
| Cisplatin (DDP)                      | 3 mg/kg, once<br>weekly        | 987.3                               | 49.9                             | [1]       |
| Paclitaxel (PTX)                     | 10 mg/kg, once a<br>week       | 1577.6                              | 20.0                             | [1]       |

## **Experimental Protocols Establishment of Subcutaneous Xenograft Models**

This protocol outlines the steps for establishing subcutaneous tumors in mice using cancer cell lines.

### Materials:

- Cancer cell line of interest (e.g., BGC-823, NCI-H1975, PC-9)
- Complete cell culture medium
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Trypan blue solution



- Matrigel (optional, can enhance tumor take rate)
- Immunodeficient mice (e.g., Athymic nu/nu, BALB/c-nude), 6-8 weeks old
- 1 mL syringes with 27- or 30-gauge needles
- 70% Ethanol or other appropriate disinfectant
- Anesthetic (e.g., isoflurane)

#### Procedure:

- Cell Preparation:
  - Culture cancer cells in appropriate complete medium until they reach 80-90% confluency.
  - On the day of injection, harvest the cells by trypsinization.
  - Wash the cells with sterile PBS and centrifuge to obtain a cell pellet.
  - Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel.
  - Perform a cell count using a hemocytometer and assess viability with trypan blue. Cell viability should be >90%.
  - $\circ$  Adjust the cell concentration to the desired density (typically 1 x 10<sup>6</sup> to 1 x 10<sup>7</sup> cells in 100-200 μL).
- Animal Preparation and Injection:
  - Allow the mice to acclimatize to the facility for at least one week before the experiment.
  - Anesthetize the mouse according to institutional protocols.
  - Disinfect the injection site (typically the flank or right axillary area) with 70% ethanol.
  - Gently lift the skin and inject the cell suspension subcutaneously.
  - Monitor the mice regularly for tumor development and overall health.



## **Famitinib Preparation and Administration**

This protocol describes the preparation of a **famitinib** suspension for oral gavage in mice.

#### Materials:

- Famitinib powder
- Vehicle (e.g., physiological saline, 0.5% methyl cellulose solution)
- Sterile water
- · Mortar and pestle or homogenizer
- Sterile tubes
- Vortex mixer
- · Oral gavage needles

#### Procedure:

- Calculate the required amount of **famitinib** based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals to be treated.
- Weigh the appropriate amount of **famitinib** powder.
- Levigate the famitinib powder with a small amount of the vehicle to form a smooth paste using a mortar and pestle.
- Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
- Vortex the suspension thoroughly to ensure uniformity.
- Administer the famitinib suspension to the mice via oral gavage once daily or as per the experimental design.



## **Monitoring of Tumor Growth**

This protocol details the standard method for measuring subcutaneous tumor volume.

#### Materials:

- Digital calipers
- Animal scale
- · Data recording sheets

#### Procedure:

- Tumor measurements should begin once the tumors become palpable.
- Measure the length (L) and width (W) of the tumor using digital calipers. The length is the longest diameter, and the width is the diameter perpendicular to the length.
- Record the measurements and the body weight of the mice twice weekly.
- Calculate the tumor volume using the formula: V = (L x W²) / 2.[1]
- Treatment with famitinib is typically initiated when the tumor volume reaches a
  predetermined size, often around 100-150 mm<sup>3</sup>.[1][3]
- Continue monitoring and recording tumor volume and body weight throughout the treatment period.

## Mandatory Visualizations Familinib Mechanism of Action













Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Third-generation EGFR inhibitor HS-10296 in combination with familinib, a multi-targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR-mutant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Famitinib Treatment in Mouse Xenograft Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3064310#famitinib-treatment-schedule-for-mouse-xenograft-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com